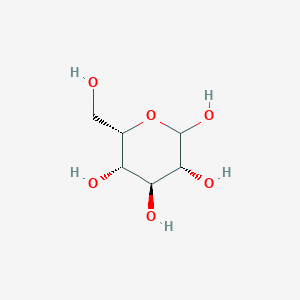
L-(-)-Idose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(-)-Idose is a rare monosaccharide that belongs to the family of hexoses It is an epimer of D-glucose, differing in the configuration around the fourth carbon atom This compound is not commonly found in nature but can be synthesized in the laboratory
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-(-)-Idose can be synthesized through several methods, including:
Chemical Synthesis: One common method involves the oxidation of L-gulose using specific oxidizing agents under controlled conditions. This process requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Enzymatic Synthesis: Enzymes such as aldolases can be used to catalyze the formation of this compound from simpler sugar precursors. This method is advantageous due to its specificity and mild reaction conditions.
Industrial Production Methods: While industrial production of this compound is not widespread, potential methods include:
Fermentation Processes: Utilizing genetically modified microorganisms to produce this compound from renewable resources.
Chemical Catalysis: Employing catalysts to facilitate the conversion of precursor molecules into this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: L-(-)-Idose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-idonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can yield L-iditol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products:
L-idonic acid: Formed through oxidation.
L-iditol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
L-(-)-Idose has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in carbohydrate metabolism and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Wirkmechanismus
The mechanism of action of L-(-)-Idose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymes involved in carbohydrate metabolism, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in specific biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
L-(-)-Idose can be compared with other similar compounds such as:
D-Glucose: While both are hexoses, they differ in the configuration around the fourth carbon atom.
L-Gulose: An epimer of this compound, differing in the configuration around the third carbon atom.
L-Iditol: The reduced form of this compound.
Uniqueness: this compound’s unique configuration and reactivity make it a valuable compound for studying carbohydrate chemistry and developing new synthetic methods. Its rarity and specific properties distinguish it from other hexoses.
Eigenschaften
CAS-Nummer |
5934-56-5; 921-60-8 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.156 |
IUPAC-Name |
(3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-ZNVMLXAYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2950421.png)



![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2950428.png)


![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2950437.png)

![4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2950439.png)
![N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide](/img/structure/B2950443.png)

